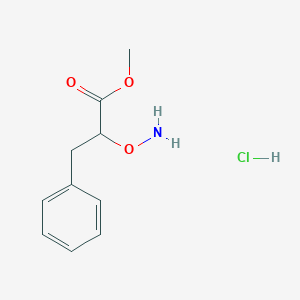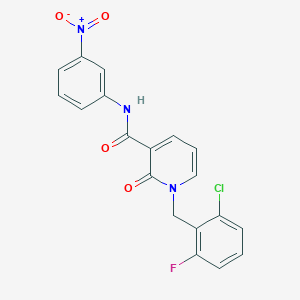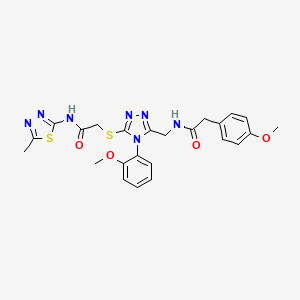
Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss various methyl esters with similar structural motifs and functionalities, which are used in the synthesis of heterocyclic systems and possess potential pharmaceutical applications. These compounds are characterized by the presence of an amino group and a phenyl group attached to a propanoate ester, which is a common structural feature with the compound of interest .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors such as amino acids, acetoacetic esters, or glycine derivatives. For instance, methyl 2-arylpropanoates are prepared from 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or a weak base, followed by hydrolysis to yield the corresponding acids . Similarly, various methyl esters are synthesized from N-acetylglycine or methyl N-(benzyloxycarbonyl)glycinate, followed by reactions with different reagents to introduce the desired functionalities . These methods demonstrate the versatility of methyl esters in constructing complex molecules, which could be applicable to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed by spectroscopic methods such as NMR, IR, and MS, and sometimes by X-ray crystallography. For example, the orientation around the double bond for certain methyl esters was established by X-ray analysis . The crystal structure of (S)-methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate revealed intermolecular hydrogen bonds forming extended chains . These techniques are crucial for determining the configuration and conformation of the synthesized compounds, which is essential for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The methyl esters discussed in the papers are reactive intermediates that undergo various chemical reactions to form heterocyclic systems. These reactions include condensation with amino acid esters, alkylation with halohydrocarbons, and coupling with heterocyclic amines or nucleophiles . The reactivity is influenced by the substituents on the ester and the reaction conditions. For example, the presence of a benzyloxycarbonyl group allows for selective removal to afford free amino compounds . These reactions highlight the potential of methyl esters to participate in the synthesis of diverse heterocyclic compounds, which could be relevant for the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are typically characterized by their melting points, solubility, and stability under various conditions. The esters' reactivity towards nucleophiles, bases, and acids is also a key aspect of their chemical properties. For instance, the antitumor activities of some methyl esters were evaluated in vitro, indicating their potential biological relevance . These properties are important for the development of pharmaceutical agents and could provide insights into the behavior of this compound in biological systems.
科学的研究の応用
1. Coordination Compounds with Palladium(II)
Research by Warnke and Trojanowska (1993) investigated the interaction of methyl esters, including methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride, with palladium(II). They found that these compounds form a chelate with the metal, highlighting their potential in creating complex metal-ligand structures (Warnke & Trojanowska, 1993).
2. Synthesis of Amino Acid Ester Isocyanates
Tsai et al. (2003) described the synthesis of amino acid ester isocyanates, including methyl 2-isocyanato-3-phenylpropanoate, a derivative of this compound. Their work contributes to the understanding of esters of substituted monobasic acids and their potential applications (Tsai et al., 2003).
3. Cross-Coupling of Remote meta-C–H Bonds
The study by Wan et al. (2013) explored the cross-coupling of remote meta-C–H bonds using 3-phenylpropanoic acid derivatives. This research provides insights into the chemical manipulation of compounds similar to this compound for developing new cross-coupling methods (Wan et al., 2013).
4. Synthesis and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters
Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, including methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate, which is structurally related to this compound. Their study contributes to the understanding of these compounds' cytotoxicity, anti-inflammatory, and antibacterial activities (Yancheva et al., 2015).
Safety and Hazards
特性
IUPAC Name |
methyl 2-aminooxy-3-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-10(12)9(14-11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXOADAIHWVLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)ON.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)
methyl}-4-cyano-3-phenylbutanamide](/img/structure/B2502900.png)

![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)
![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)
![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)
![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)

